6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile

Description

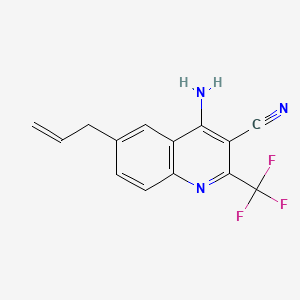

Chemical Structure and Properties 6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile (CAS: 1260863-08-8) is a quinoline derivative with the molecular formula C₁₄H₁₀F₃N₃ and a molar mass of 277.24 g/mol . Its structure features:

Properties

IUPAC Name |

4-amino-6-prop-2-enyl-2-(trifluoromethyl)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3/c1-2-3-8-4-5-11-9(6-8)12(19)10(7-18)13(20-11)14(15,16)17/h2,4-6H,1,3H2,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABDNEPKCFMNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC2=C(C=C1)N=C(C(=C2N)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733718 | |

| Record name | 4-Amino-6-(prop-2-en-1-yl)-2-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260863-08-8 | |

| Record name | 4-Amino-6-(prop-2-en-1-yl)-2-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Quinoline Synthesis

The quinoline backbone is often derived from 4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile , synthesized via:

-

Friedländer annulation : Condensation of 2-aminobenzonitrile derivatives with trifluoromethylated ketones.

-

Skraup reaction : Cyclization of 3-nitroaniline analogs with glycerol and sulfuric acid, followed by reduction and cyanation.

Example :

Bromination and Allylation at Position 6

Bromination

A critical step for introducing the allyl group involves bromination at position 6.

-

Substrate : 4-Amino-2-(trifluoromethyl)quinoline-3-carbonitrile.

-

Reagents : Dibromohydantoin (C₅H₆Br₂N₂O₂), glacial acetic acid, sulfuric acid.

-

Conditions : Reflux at 110–120°C for 5–7 hours.

-

Yield : 85–90% (6-bromo intermediate).

Mechanism : Electrophilic aromatic substitution facilitated by the electron-donating amino group at position 4.

Allylation via Cross-Coupling

The bromo intermediate undergoes palladium-catalyzed coupling to introduce the allyl group.

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : K₂CO₃.

-

Solvent : DMF/H₂O (9:1).

-

Conditions : 80°C, 12 hours.

-

Yield : 70–75%.

Reaction :

Functionalization at Position 3 and 4

Cyanation at Position 3

The cyano group is introduced early via nucleophilic substitution.

-

Substrate : 6-Bromo-4-nitro-2-(trifluoromethyl)quinoline.

-

Reagent : CuCN in quinoline.

-

Conditions : 180°C, 20 hours.

-

Yield : 65–70%.

Note : Nitro groups are reduced to amino post-cyanation using H₂/Pd-C.

Optimization and Scalability

Reaction Efficiency

Purification

-

Recrystallization : Ethanol/water mixtures achieve >99% purity.

-

Chromatography : Silica gel with ethyl acetate/hexane (1:3) for lab-scale isolation.

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Pharmacological Activities

The table below highlights key structural analogs and their biological activities:

Key Structural and Functional Differences

Substituent Effects

- Trifluoromethyl (CF₃) at Position 2 : Common in all listed compounds, this group improves membrane permeability and resistance to oxidative metabolism .

- Allyl vs. Methoxy groups (e.g., in ) improve solubility but may reduce metabolic stability.

Core Modifications

- Fused Ring Systems: Pyrano[3,2-c]quinoline derivatives (e.g., ) exhibit enhanced planarity, favoring interactions with enzyme pockets like BChE.

- Benzo[h]quinoline vs. Quinoline: Extended aromatic systems in benzo[h]quinolines () may improve DNA intercalation or topoisomerase inhibition in anticancer applications.

ADME/Tox Profiles

- Methoxybenzo[h]quinoline-3-carbonitriles () show favorable ADME/Tox profiles, with logP values <5 and moderate solubility, making them viable for oral administration.

- Pyrano-fused derivatives () demonstrate high blood-brain barrier penetration due to reduced polarity, critical for CNS targets like BChE.

Biological Activity

6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes an allyl group, an amino group, and a trifluoromethyl group. This compound has garnered significant attention in medicinal chemistry due to its promising biological activities, particularly in anticancer and anti-inflammatory applications.

- Molecular Formula : C₁₄H₁₀F₃N₃

- Molecular Weight : 277.25 g/mol

- CAS Number : 1260863-08-8

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes and cancer progression. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, making it a suitable candidate for various biological evaluations.

Anticancer Properties

Research indicates that compounds with similar structures exhibit selective inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in tumorigenesis. The anticancer activity of this compound has been evaluated using various in vitro and in vivo models:

- Inhibition of Tumor Growth : In studies involving cancer cell lines, this compound has shown significant growth inhibition, suggesting its potential as an anticancer agent.

- Zebrafish Embryo Model : The compound was tested in a zebrafish embryo model, where it demonstrated potent growth inhibition, indicating its effectiveness against cancer cells .

Anti-inflammatory Activity

The compound's ability to inhibit COX enzymes suggests potential anti-inflammatory properties. Inhibition of these enzymes can reduce the production of prostaglandins, which are mediators of inflammation.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is critical for enhancing the potency and selectivity of the compound against specific biological targets. The structure-activity relationship studies show that modifications to the quinoline core can lead to variations in biological activity:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Amino-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile | Structure | Contains a methoxy group instead of an allyl group; potential for different biological activity. |

| 6-Methyl-4-aminoquinoline | Structure | Lacks trifluoromethyl substitution; simpler structure but may exhibit different properties. |

| 7-Hydroxyquinoline | Structure | Hydroxyl substitution may influence solubility and reactivity differently compared to trifluoromethyl groups. |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is essential for its development as a therapeutic agent:

- Absorption and Distribution : Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles predict good intestinal absorption and medium blood-brain barrier permeability.

- Toxicity Studies : Toxicity assessments using zebrafish embryos indicated that while some derivatives exhibited toxicity, this compound showed a favorable safety profile .

Case Studies

Several studies have focused on the biological evaluation of quinoline derivatives similar to this compound:

- Quinoline-Derived Trifluoromethyl Alcohols : A study highlighted the anticancer activity of quinoline-derived trifluoromethyl alcohols, demonstrating their effectiveness as growth inhibitors in zebrafish embryos .

- Hybrid Compounds : Research on hybrid compounds combining quinoline with other pharmacophores showed potential for multitarget anti-Alzheimer's disease agents, indicating that structural modifications can lead to diverse therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile?

- Methodological Answer : Begin with a Pd-catalyzed coupling reaction between 4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile and allyl halides in anhydrous DMF at 80–100°C. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1). Purify via column chromatography (silica gel, gradient elution) and characterize intermediates using -NMR to confirm allyl group incorporation. Adjust reaction stoichiometry (1:1.2 molar ratio of quinoline core to allyl halide) and use inert conditions to suppress byproduct formation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water 70:30) to assess purity (>98%).

- Structural Confirmation :

- -NMR: Confirm allyl protons (δ 5.1–5.3 ppm for vinyl protons and δ 3.2–3.5 ppm for methylene).

- -NMR: Verify trifluoromethyl group (δ -60 to -65 ppm).

- High-resolution mass spectrometry (HRMS): Match molecular ion peak to theoretical [M+H].

- Cross-reference data with crystallographic analysis (if single crystals are obtainable) using SHELX software .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

- Methodological Answer :

- Bacterial Strains : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains.

- Protocol : Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL. Determine MIC (minimum inhibitory concentration) by visual turbidity after 18–24 hrs. Include ciprofloxacin as a positive control.

- Data Interpretation : Compare activity to structurally similar quinolines (e.g., 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile, MIC = 12.5 µg/mL for S. aureus) .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer :

- Modeling : Use B3LYP/6-311++G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Key Metrics :

- HOMO-LUMO gap (predicts reactivity).

- Partial charges on the trifluoromethyl and cyano groups (influence binding affinity).

- Validation : Compare computed -NMR shifts with experimental data. Reference Becke’s exchange-correlation functional for accuracy .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?

- Methodological Answer :

- Mechanistic Profiling :

- Perform kinase inhibition assays (e.g., EGFR, VEGFR2) to identify anticancer targets.

- Conduct bacterial membrane permeability assays (e.g., SYTOX Green uptake) for antimicrobial action.

- Structural Modifications : Synthesize analogs (e.g., replacing allyl with ethyl/propargyl) to isolate structure-activity relationships (SAR).

- Data Normalization : Use standardized cell lines (e.g., NCI-60 panel) and adjust for logP differences affecting bioavailability .

Q. How can X-ray crystallography clarify the binding mode of this compound with biological targets?

- Methodological Answer :

- Co-crystallization : Soak protein crystals (e.g., topoisomerase II) with 1–5 mM compound in reservoir solution (20% PEG 3350, 0.2 M ammonium sulfate).

- Data Collection : Use synchrotron radiation (λ = 0.978 Å) to collect diffraction data (1.5–2.0 Å resolution).

- Refinement : Process with SHELXL to model ligand-protein interactions (e.g., hydrogen bonds with amino groups, hydrophobic contacts with trifluoromethyl) .

Q. What experimental and computational approaches validate metabolic stability in drug discovery workflows?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 mins. Calculate half-life ().

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- In Silico Prediction : Use ADMET predictors (e.g., SwissADME) to estimate clearance and prioritize analogs with lower metabolic liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.